molecular formula C20H19F2N5O3S B2505504 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide CAS No. 2034549-72-7

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide

Cat. No.: B2505504
CAS No.: 2034549-72-7
M. Wt: 447.46
InChI Key: BZIKMYTVZYGRDY-UHFFFAOYSA-N
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Description

N-(2-(5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide (CAS: 2034549-72-7) is a heterocyclic compound with a molecular formula of C₂₀H₁₉F₂N₅O₃S and a molecular weight of 447.5 g/mol . Its structure comprises:

  • A benzamide core substituted with a difluoromethyl sulfonyl group at the 2-position.
  • An ethyl linker connecting the benzamide to a pyrazole ring.
  • The pyrazole ring is further functionalized with a cyclopropyl group at the 5-position and a pyrazin-2-yl group at the 3-position.

The Smiles notation (O=C(NCCn1nc(-c2cnccn2)cc1C1CC1)c1ccccc1S(=O)(=O)C(F)F) highlights its stereoelectronic features, including the electron-withdrawing sulfonyl group and aromatic pyrazine moiety.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-(difluoromethylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O3S/c21-20(22)31(29,30)18-4-2-1-3-14(18)19(28)25-9-10-27-17(13-5-6-13)11-15(26-27)16-12-23-7-8-24-16/h1-4,7-8,11-13,20H,5-6,9-10H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIKMYTVZYGRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide, a compound with significant potential in medicinal chemistry, is an example of a pyrazole derivative. Pyrazoles are known for their diverse biological activities, and this specific compound exhibits promising pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N5O3SC_{20}H_{21}N_{5}O_{3}S, with a molecular weight of 411.5 g/mol. The structure includes a pyrazole ring, which is critical for its biological activity, and a difluoromethyl sulfonamide moiety that enhances its pharmacological profile.

PropertyValue
Molecular FormulaC20H21N5O3S
Molecular Weight411.5 g/mol
CAS Number2034322-38-6

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, have shown antitumor properties . They act as inhibitors of key oncogenic pathways, such as BRAF(V600E) and EGFR, which are critical in various cancers. For instance, studies have highlighted the effectiveness of pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating their potential in combination therapies with established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), leading to reduced inflammatory responses in various models . This property makes them candidates for treating inflammatory diseases.

Antimicrobial Activity

Pyrazole derivatives also exhibit antimicrobial activity . The structural features of this compound may contribute to its effectiveness against bacterial strains by disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

The exact mechanism of action for this compound involves several pathways:

  • Inhibition of Kinases : The compound may inhibit various kinases involved in cancer cell proliferation.
  • Reduction of Inflammatory Mediators : It likely reduces the production of pro-inflammatory cytokines.
  • Interference with Bacterial Metabolism : The sulfonamide group may interfere with folate synthesis in bacteria.

Case Studies and Research Findings

Several studies have tested the biological activities of pyrazole derivatives:

  • Antitumor Efficacy :
    • A study evaluating the cytotoxic effects of various pyrazole compounds on breast cancer cells demonstrated that certain derivatives had enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect .
  • Anti-inflammatory Studies :
    • Research indicated that pyrazole derivatives could significantly reduce edema in animal models, supporting their use as anti-inflammatory agents .
  • Antimicrobial Testing :
    • In vitro studies showed that specific pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, reinforcing their potential as therapeutic agents .

Scientific Research Applications

Antiparasitic Activity

One of the prominent applications of compounds containing the pyrazole sulfonamide scaffold is their potential as antiparasitic agents. For instance, research has identified pyrazole sulfonamides as inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), which is a target for treating human African trypanosomiasis (HAT). Modifications to the pyrazole structure have been shown to improve blood-brain barrier permeability, making these compounds more effective against both hemolymphatic and central nervous system stages of the disease .

Anticancer Properties

The pyrazole core in this compound has been linked to anticancer activity. Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities with our compound, in inhibiting cancer cell growth and exhibiting selective protein inhibition. These derivatives have shown promise in drug discovery due to their ability to target specific enzymes involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the pyrazole ring and sulfonamide group can significantly influence biological activity. For example:

  • Flexibility of Linkers : The introduction of flexible linkers between the pyrazole and other functional groups can enhance binding affinity to target proteins.
  • Polar Surface Area Reduction : Reducing polar surface area has been associated with improved permeability across biological membranes, which is essential for CNS-targeted therapies .

Case Study 1: Pyrazole Sulfonamides Against Trypanosomiasis

A study focusing on a series of pyrazole sulfonamides demonstrated that certain modifications led to enhanced potency against Trypanosoma brucei. The lead compound was modified to improve its pharmacokinetic properties, resulting in better CNS exposure and efficacy in animal models .

Case Study 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

In another study, derivatives of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their anticancer properties. These compounds exhibited significant activity against various cancer cell lines, suggesting that similar modifications could be applied to N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide for enhanced therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Compound A : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )
  • Key Features :
    • Pyrazolo[3,4-d]pyrimidine core linked to a chromen-4-one moiety.
    • Fluorophenyl and fluoro-benzamide substituents.
    • Molecular weight: 589.1 g/mol .
  • The fluoro substituents may improve membrane permeability but reduce metabolic stability relative to the cyclopropyl group in the target compound .
Compound B : (S)—N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide ()
  • Key Features: Indazole-pyridine core with trifluoromethyl pyrazole and sulfonamide groups. Molecular weight: Not explicitly stated but likely >600 g/mol.
  • Comparison :
    • The trifluoromethyl group in Compound B increases electronegativity and steric bulk compared to the difluoromethyl sulfonyl group in the target compound.
    • The indazole-pyridine scaffold may confer distinct kinase inhibition profiles, whereas the pyrazine-pyrazole system in the target compound could favor interactions with ATP-binding pockets .

Functional Group Analysis

Parameter Target Compound Compound A Compound B
Core Structure Pyrazole-pyrazine Pyrazolo-pyrimidine-chromenone Indazole-pyridine
Key Substituents Difluoromethyl sulfonyl, cyclopropyl Fluoro-chromenone, isopropylamide Trifluoromethyl, methylsulfonamido
Molecular Weight (g/mol) 447.5 589.1 ~600 (estimated)
Potential Bioactivity Unknown (theoretical kinase inhibition) Kinase inhibition (implied) Kinase/protease inhibition
Synthetic Method Not described Suzuki coupling Coupling reactions

Electronic and Steric Effects

  • Target Compound :
    • The pyrazine ring provides a planar, electron-deficient aromatic system, favoring interactions with cationic residues (e.g., lysine or arginine).
    • The cyclopropyl group enhances metabolic stability by resisting oxidative degradation .
  • Compound A :
    • The chromen-4-one moiety introduces a rigid, conjugated system that may limit conformational flexibility but improve target selectivity .
  • Compound B :
    • The trifluoromethyl group increases hydrophobicity and may improve blood-brain barrier penetration compared to the target compound’s difluoromethyl sulfonyl group .

Q & A

Q. How can researchers validate target engagement in cellular models?

  • Methodological Answer :
  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (e.g., kinases) via Western blotting .
  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound for pull-down assays .

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